GLUFOSINATE-N-ACETYL
Overview
Description
N-acetylphosphinothricin is a chemical compound known for its role in herbicide resistance. It is derived from phosphinothricin, a nonselective herbicide that inhibits glutamine synthetase, an enzyme crucial for nitrogen metabolism in plants . This compound is often used in agricultural biotechnology to develop herbicide-resistant crops.
Mechanism of Action
Target of Action
N-acetylphosphinothricin primarily targets the enzyme Phosphinothricin N-acetyltransferase . This enzyme is an effector of phosphinothricin tripeptide (PTT or bialaphos) resistance .
Mode of Action
N-acetylphosphinothricin inactivates phosphinothricin (PPT) by transferring an acetyl group from acetyl CoA . The reaction catalyzed by the enzyme is as follows:
Biochemical Analysis
Biochemical Properties
N-acetylphosphinothricin interacts with the enzyme phosphinothricin N-acetyltransferase . This enzyme inactivates phosphinothricin by transferring an acetyl group from acetyl CoA, making N-acetylphosphinothricin an effector of phosphinothricin tripeptide (PTT or bialaphos) resistance .
Cellular Effects
It is known that the enzyme phosphinothricin N-acetyltransferase, which interacts with N-acetylphosphinothricin, is expressed in glufosinate-tolerant canola and maize .
Molecular Mechanism
N-acetylphosphinothricin exerts its effects at the molecular level through its interaction with phosphinothricin N-acetyltransferase. The enzyme catalyzes the transfer of an acetyl group from acetyl CoA to phosphinothricin, resulting in the formation of CoA, a hydrogen ion, and N-acetylphosphinothricin .
Metabolic Pathways
N-acetylphosphinothricin is involved in the metabolic pathway catalyzed by phosphinothricin N-acetyltransferase . The enzyme uses acetyl-CoA as a cofactor in this process .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-acetylphosphinothricin is synthesized through the acetylation of phosphinothricin using acetyl-CoA as the acetyl group donor. The reaction is catalyzed by the enzyme phosphinothricin acetyltransferase . This enzyme transfers the acetyl group from acetyl-CoA to phosphinothricin, resulting in the formation of N-acetylphosphinothricin .
Industrial Production Methods
Industrial production of N-acetylphosphinothricin involves the use of genetically modified microorganisms, such as Streptomyces viridochromogenes, which possess the gene encoding phosphinothricin acetyltransferase . These microorganisms are cultured under controlled conditions to produce the enzyme, which then catalyzes the acetylation reaction.
Chemical Reactions Analysis
Types of Reactions
N-acetylphosphinothricin undergoes various chemical reactions, including:
Acetylation: The primary reaction for its synthesis.
Hydrolysis: Can be hydrolyzed to release phosphinothricin.
Oxidation and Reduction: Limited information is available on its oxidation and reduction reactions.
Common Reagents and Conditions
Acetylation: Acetyl-CoA is the common reagent used in the presence of phosphinothricin acetyltransferase.
Hydrolysis: Typically involves aqueous conditions and may require acidic or basic catalysts.
Major Products
Acetylation: Produces N-acetylphosphinothricin.
Hydrolysis: Produces phosphinothricin and acetic acid.
Scientific Research Applications
N-acetylphosphinothricin has several applications in scientific research:
Agricultural Biotechnology: Used to develop herbicide-resistant crops, such as glufosinate-resistant rice.
Molecular Biology: Employed in studies involving gene expression and enzyme activity related to nitrogen metabolism.
Medicinal Chemistry: Investigated for its potential role in developing new antibiotics and herbicides.
Comparison with Similar Compounds
Similar Compounds
Phosphinothricin: The parent compound, used as a nonselective herbicide.
Glufosinate: A similar herbicide with a different mode of action.
Bialaphos: A tripeptide containing phosphinothricin, used as an antibiotic and herbicide.
Uniqueness
N-acetylphosphinothricin is unique due to its acetylated form, which reduces its herbicidal activity and allows for its use in developing herbicide-resistant crops. This property distinguishes it from other similar compounds that do not undergo acetylation .
Properties
IUPAC Name |
2-acetamido-4-[hydroxy(methyl)phosphoryl]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14NO5P/c1-5(9)8-6(7(10)11)3-4-14(2,12)13/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVQOWUYAAWBCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCP(=O)(C)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14NO5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80873633 | |
Record name | Glufosinate-N-acetyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80873633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73634-73-8 | |
Record name | Glufosinate-N-acetyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80873633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of N-acetylphosphinothricin and its downstream effects?
A1: N-acetylphosphinothricin is a derivative of phosphinothricin (PT), a naturally occurring glutamate synthetase inhibitor. While N-acetylphosphinothricin itself doesn't directly inhibit this enzyme, its precursor, phosphinothricin, does. [, ] Glutamine synthetase is a key enzyme in nitrogen assimilation, converting glutamate and ammonia to glutamine. By inhibiting this enzyme, phosphinothricin disrupts nitrogen metabolism in plants and microorganisms, ultimately leading to cell death. []
Q2: How is N-acetylphosphinothricin synthesized in nature, and what is unique about its structure?
A2: N-acetylphosphinothricin is formed from its precursor 2-acetylamino-4-hydroxyphosphinylbutanoate (N-acetyldemethylphosphinothricin) through the action of a unique radical S-adenosyl-L-methionine, cobalamin-dependent methyltransferase enzyme called PhpK. This enzyme is found in the phosalacine producer Kitasatospora phosalacinea. [] This methylation step forms the only known carbon-phosphorus-carbon linkage found in nature. []
Q3: What is the role of nonribosomal peptide synthetases in the biosynthesis of molecules like N-acetylphosphinothricin?
A3: Nonribosomal peptide synthetases (NRPS) play a crucial role in assembling the peptide backbone of phosphinothricin tripeptide (PTT), which contains N-acetylphosphinothricin. [, ] Research suggests that the NRPS PhsA prefers to use N-acetylphosphinothricin rather than its demethylated precursor. [] This finding, along with the characterization of two other alanine-activating enzymes (PTTS II/III), points to a biosynthetic pathway where three separate peptide synthetases work together to create PTT. []
Q4: Are there analytical methods available to quantify N-acetylphosphinothricin and related compounds?
A4: While there aren't specific methods mentioned for N-acetylphosphinothricin itself, techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly used for quantifying polar pesticides, including related compounds like glufosinate. [] These methods utilize modified extraction procedures and various stationary phases to achieve accurate and sensitive detection in complex matrices like plant-based foods. []
Q5: What are the potential applications of understanding the biosynthesis of N-acetylphosphinothricin?
A5: Deeper insights into the biosynthetic pathway of N-acetylphosphinothricin and related molecules like phosphinothricin tripeptide could lead to several advancements. [, , ] These include:
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